Amoxapine-d8

Descripción general

Descripción

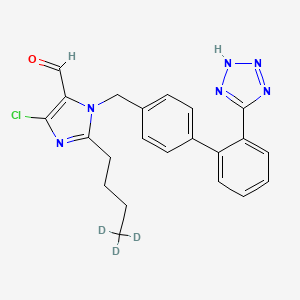

Amoxapine-d8 is a deuterium-labeled analogue of amoxapine, a tricyclic antidepressant. The incorporation of deuterium atoms into the molecular structure of amoxapine enhances its stability and allows for more precise analytical studies. Amoxapine itself is used in the treatment of neurotic or reactive depressive disorders and endogenous or psychotic depression. The deuterium-labeled version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of amoxapine.

Aplicaciones Científicas De Investigación

Amoxapine-d8 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of amoxapine in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of amoxapine in various biological matrices.

Clinical Toxicology: Employed as an internal standard in mass spectrometry for the accurate quantification of amoxapine in clinical samples.

Forensic Analysis: Used in forensic toxicology to detect and measure amoxapine levels in biological specimens.

Pharmaceutical Research: Aids in the development of new formulations and therapeutic regimens by providing insights into the drug’s behavior in the body.

Mecanismo De Acción

Target of Action

Amoxapine-d8, a deuterium labeled form of Amoxapine , primarily targets serotonin and norepinephrine reuptake . It also interacts with serotonin receptor 6 (HTR6) . These targets play a crucial role in mood regulation and cognitive function .

Mode of Action

This compound acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . Additionally, this compound can reduce amyloid-β generation through multiple HTR6-mediated targets .

Biochemical Pathways

This compound affects the serotonergic and noradrenergic neurotransmission pathways . Chronic use of this compound leads to down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors . This results in an overall increase in serotonergic neurotransmission .

Pharmacokinetics

This compound is rapidly and almost completely absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1-2 hours of oral administration . The compound is extensively metabolized, and its metabolites undergo conjugation to form glucuronides . The elimination half-life of this compound is about 8 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a positive effect on mood in depressed individuals . It also reduces amyloid-β generation, which is beneficial in the context of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual factors such as genetics, age, and overall health can influence the drug’s action and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amoxapine-d8 involves the incorporation of deuterium atoms into the amoxapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired level of isotopic enrichment.

Análisis De Reacciones Químicas

Types of Reactions: Amoxapine-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Oxidation: Hydroxylated derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Loxapine: A dibenzoxazepine antipsychotic agent and the N-demethylated precursor of amoxapine.

Desipramine: A tricyclic antidepressant with a similar mechanism of action but different chemical structure.

Nortriptyline: Another tricyclic antidepressant with comparable pharmacological effects.

Uniqueness of Amoxapine-d8: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of pharmacology and toxicology.

Propiedades

IUPAC Name |

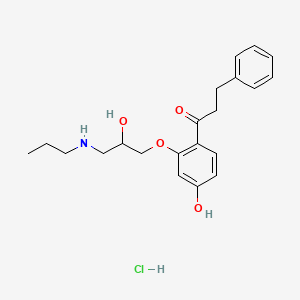

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMFLQWFTERH-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675614 | |

| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189671-27-9 | |

| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)